molecular formula C12H15NO2 B2495429 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one CAS No. 849663-11-2

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one

Cat. No.: B2495429
CAS No.: 849663-11-2
M. Wt: 205.257
InChI Key: HLCVUAUNVLGJEG-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one is a heterocyclic compound featuring a seven-membered azepinone ring fused to a benzene ring. Key structural attributes include:

  • Methoxy group at position 8, enhancing electron density in the aromatic system.
  • Methyl group at position 1, influencing steric and lipophilic properties. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive azepinones, such as Ivabradine derivatives and antitumor agents .

Properties

IUPAC Name

7-methoxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCVUAUNVLGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCNC1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with methyl vinyl ketone in the presence of a strong acid catalyst to form the desired azepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H17NOC_{12}H_{17}NO and is characterized by its unique benzoazepine structure. The methoxy group at the 8-position contributes to its pharmacological properties, enhancing its interaction with biological targets.

Pharmacological Applications

  • Neuropharmacology :
    • Mechanism of Action : Research indicates that compounds similar to 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one may exhibit anxiolytic and antidepressant effects. They potentially modulate neurotransmitter systems such as serotonin and dopamine, which are crucial for mood regulation.
    • Case Study : A study demonstrated that derivatives of this compound showed significant activity in reducing anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders .
  • Growth Hormone Release :
    • Mechanism : Certain benzo-fused lactams have been reported to promote the release of growth hormone. This compound could similarly influence endocrine functions.
    • Case Study : In vitro studies showed that compounds with similar structures increased growth hormone levels in cultured cells .
  • Antitumor Activity :
    • Research Findings : Preliminary studies suggest that this compound may possess antitumor properties. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
    • Data Table :
Study ReferenceCancer TypeMechanismResult
Study ABreastApoptosis induction70% cell death at 50 µM
Study BLungCell cycle arrestSignificant G2/M phase accumulation

Synthetic Applications

The synthesis of this compound has been explored for developing novel therapeutic agents. Its synthesis involves multi-step reactions starting from readily available precursors.

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzoazepinone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Differences vs. Target Compound Biological Activity/Applications References
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one (Target) 8-OCH₃, 1-CH₃ Reference compound Under investigation -
3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one 7,8-OCH₃, 3-ClCH₂CH₂CH₂ Dimethoxy at 7,8; chloropropyl at 3 Ivabradine impurity; cardiotonic drug
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 5-NOCH₃ (oxime ether) Oxime ether at 5; benzo[b]azepinone ring Antitrypanosomal precursor
8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one 8-NH₂ Amino group at 8 (electron-donating vs. OCH₃) Intermediate in drug synthesis
4-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 4-CH₃ Methyl at 4 (steric effects on ring conformation) Antitumor activity
7-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one 7-Br Bromine at 7 (electron-withdrawing substituent) Synthetic intermediate

Spectroscopic Properties

  • IR Spectroscopy: Target compound: C=O stretch ~1685 cm⁻¹ (azepinone), C-O stretch ~1250 cm⁻¹ (methoxy) . 8-Amino analog: N-H stretches ~3300 cm⁻¹, absent in the target compound .
  • NMR Spectroscopy :
    • Target compound: Methoxy singlet at δ 3.3–3.5 (¹H-NMR), methyl group at δ 1.2–1.5 .
    • 7-Bromo analog: Aromatic protons deshielded to δ 7.5–8.0 due to bromine’s electron-withdrawing effect .

Biological Activity

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 205.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antiproliferative Activity

Several studies have reported the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of methoxy-substituted benzimidazole carboxamides demonstrated significant activity against the MCF-7 breast cancer cell line with IC50_{50} values as low as 3.1 µM . This suggests that structural modifications can enhance biological efficacy.

2. Antioxidative Properties

The antioxidative capacity of related compounds has been explored extensively. Compounds with methoxy groups have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This property may contribute to their potential in preventing oxidative stress-related diseases.

3. Antibacterial Activity

Some derivatives of related compounds have exhibited antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 8 µM . This highlights the potential for developing new antibacterial agents based on this scaffold.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression or inducing apoptosis in cancer cells.
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative damage.
  • Modulation of Signaling Pathways : Potentially affecting pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

StudyFindings
Study on Antiproliferative Activity Compounds with methoxy and hydroxyl substitutions showed IC50_{50} values ranging from 1.2 to 5.3 µM against MCF-7 cells .
Antioxidative Study Methoxy-substituted derivatives demonstrated significant antioxidative activity across multiple assays .
Antibacterial Assessment Derivatives showed notable antibacterial effects against E. faecalis with MIC values at 8 µM .

Q & A

Basic: How can the synthesis of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one be optimized for higher yield and purity?

Methodological Answer:
Synthesis optimization typically involves cyclization of phenylacetic acid derivatives using strong acid catalysts (e.g., HCl or H₂SO₄) under controlled temperatures (80–120°C) in solvents like toluene or acetic acid . To improve yield, consider:

  • Precursor purification: Ensure starting materials (e.g., 2-aminobenzyl alcohol) are free from impurities that may hinder cyclization.
  • Reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction time accordingly.
  • Catalyst screening: Test alternative Brønsted or Lewis acids (e.g., p-toluenesulfonic acid) to reduce side reactions .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm methoxy and methyl group positions (e.g., methoxy at δ 3.8–4.0 ppm) and verify ring saturation .
  • Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 207.136) and fragmentation patterns.
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts from incomplete cyclization .

Basic: How does the compound’s reactivity vary under oxidative vs. reductive conditions?

Methodological Answer:

  • Oxidation: Reacts with KMnO₄ or CrO₃ to form ketones (e.g., at the benzylic position) or carboxylic acids, depending on solvent polarity. Monitor via IR for carbonyl (C=O) stretch at ~1700 cm⁻¹ .
  • Reduction: LiAlH₄ or NaBH₄ selectively reduces amide bonds to secondary amines, altering biological activity. Use inert atmospheres (N₂/Ar) to prevent side oxidation .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

  • Dose-response profiling: Conduct assays (e.g., MTT for cytotoxicity) across a wide concentration range (nM–μM) to identify therapeutic windows .
  • Target validation: Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for receptors like 5-HT or dopamine transporters .
  • Metabolite analysis: LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Core modifications: Replace the methoxy group with halogen (Cl/F) to modulate lipophilicity and blood-brain barrier penetration .
  • Side-chain variations: Introduce polar groups (e.g., -OH, -NH₂) at the methyl position to improve solubility and reduce hepatotoxicity .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like NMDA receptors .

Advanced: What experimental approaches are used to identify novel biological targets of this compound?

Methodological Answer:

  • Proteome-wide profiling: Employ affinity chromatography with immobilized compound analogs to pull down interacting proteins .
  • Transcriptomic analysis: RNA-seq identifies differentially expressed genes in treated vs. untreated neuronal cell lines .
  • In silico screening: Use ChemBL or PubChem BioAssay to cross-reference structural analogs with known targets .

Advanced: How can researchers address challenges in quantifying trace impurities during analytical method development?

Methodological Answer:

  • Sensitivity enhancement: Optimize LC-MS parameters (e.g., electrospray ionization in positive mode) for low-abundance impurities.
  • Impurity synthesis: Chemically synthesize suspected byproducts (e.g., open-chain precursors) as reference standards .
  • Validation protocols: Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD (≤0.1%), and LOQ (≤0.3%) .

Advanced: What factors influence the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation pathways: Hydrolysis of the lactam ring under high humidity; mitigate with desiccants (silica gel) and storage at -20°C .
  • Light sensitivity: UV exposure causes methoxy group demethylation; use amber vials and inert atmospheres (N₂) .
  • Accelerated stability testing: Perform ICH-compliant studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis .

Advanced: How do structural comparisons with related benzazepines (e.g., 7-methoxy derivatives) inform mechanistic hypotheses?

Methodological Answer:

  • Pharmacophore mapping: Overlay 3D structures (e.g., PyMOL) to identify conserved motifs critical for receptor binding .
  • Functional assays: Compare EC₅₀ values for dopamine receptor inhibition between 7- and 8-methoxy analogs to assess positional effects .
  • Crystallography: Solve X-ray structures of ligand-receptor complexes to visualize steric clashes or hydrogen bonding differences .

Advanced: What methodologies are used to evaluate the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • ADME profiling:
    • Absorption: Caco-2 cell monolayers assess intestinal permeability.
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation .
  • In vivo PK: Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis of Tmax, Cmax, and half-life .

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